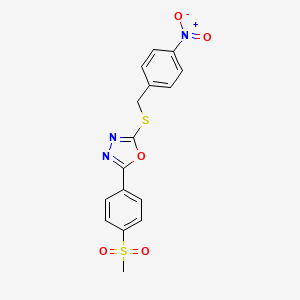
2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a methylsulfonylphenyl group and a nitrobenzylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methylsulfonylphenyl group: This step often involves the reaction of the oxadiazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the nitrobenzylthio group: This can be done by reacting the oxadiazole intermediate with 4-nitrobenzyl chloride in the presence of a thiol, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products
Reduction of the nitro group: 2-(4-(Methylsulfonyl)phenyl)-5-((4-aminobenzyl)thio)-1,3,4-oxadiazole.
Reduction of the methylsulfonyl group: 2-(4-(Methylthio)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole.
Substitution of the nitro group: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the fields of polymer science and materials engineering.
作用机制
The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)-1,3,4-oxadiazole: Lacks the nitrobenzylthio group, making it less versatile in terms of chemical reactivity.
5-(4-Nitrobenzylthio)-1,3,4-oxadiazole: Lacks the methylsulfonylphenyl group, which may reduce its potential for biological activity.
2-Phenyl-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole: Lacks the methylsulfonyl group, which could affect its solubility and stability.
Uniqueness
2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is unique due to the presence of both the methylsulfonylphenyl and nitrobenzylthio groups. This combination of functional groups enhances its chemical reactivity and potential for biological activity, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-26(22,23)14-8-4-12(5-9-14)15-17-18-16(24-15)25-10-11-2-6-13(7-3-11)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZUHJYVLUVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777883.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
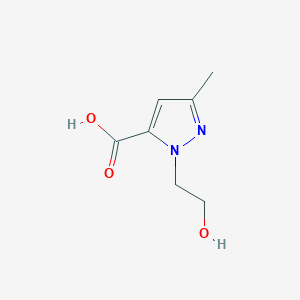

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2777889.png)
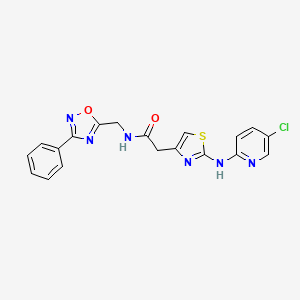
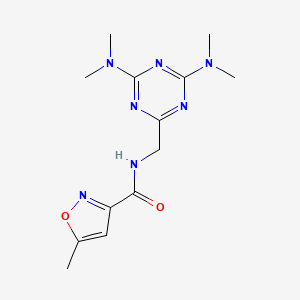
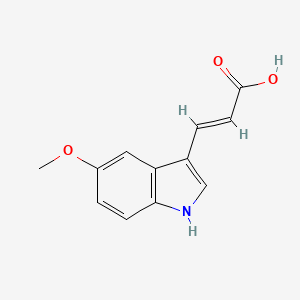
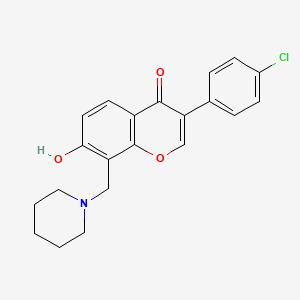
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2777899.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2777902.png)
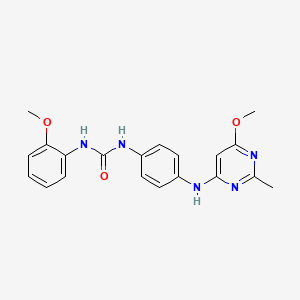
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide](/img/structure/B2777906.png)
